molecular formula C20H20N2O4 B2933718 (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide CAS No. 1099655-77-2

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide

Cat. No. B2933718
CAS RN: 1099655-77-2
M. Wt: 352.39
InChI Key: ZFNYHQGCLZGCOD-NTMALXAHSA-N
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Description

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential use in various applications.

Scientific Research Applications

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, reduces inflammation in animal models, and protects neurons from oxidative stress.

Mechanism of Action

The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide exhibits various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide involves the reaction of indoline-2-carboxylic acid with 3,4-dimethoxyphenylacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The resulting product is then purified using column chromatography.

properties

IUPAC Name

1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-17-9-7-13(11-18(17)26-2)8-10-19(23)22-15-6-4-3-5-14(15)12-16(22)20(21)24/h3-11,16H,12H2,1-2H3,(H2,21,24)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNYHQGCLZGCOD-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)indoline-2-carboxamide

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